(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol

Medicinal Chemistry Lipophilicity ADME Prediction

Researchers using unsubstituted imidazo[1,2-a]pyridine building blocks risk SAR inconsistencies and reduced target engagement. (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol (CAS 1783772-86-0) resolves this with a 5-methoxy substituent that enhances electronic modulation and binding interactions. • ≥98% purity - reliable for parallel synthesis & focused library generation • MW 178.19, Rule-of-Three compliant fragment for FBDD • 2-Hydroxymethyl handle enables facile conversion to halides, esters, or ethers • Available from stock with rapid global delivery

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 1783772-86-0
Cat. No. B1434771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol
CAS1783772-86-0
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=NC(=CN21)CO
InChIInChI=1S/C9H10N2O2/c1-13-9-4-2-3-8-10-7(6-12)5-11(8)9/h2-5,12H,6H2,1H3
InChIKeyODXKSCQYJLTXRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol: Building Block Overview


(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol (CAS 1783772-86-0) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class . This compound features a methanol group at the 2-position and a methoxy substituent at the 5-position of the imidazopyridine core, with a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g/mol . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties . The specific substitution pattern of this compound—a 5-methoxy group and a 2-hydroxymethyl handle—provides a unique combination of electronic modulation and synthetic versatility, making it a valuable intermediate for generating focused libraries of bioactive molecules.

Uniqueness of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol


Substituting (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol with a generic imidazopyridine derivative, such as the unsubstituted imidazo[1,2-a]pyridine-2-methanol (CAS 82090-52-6), overlooks critical structure-activity relationship (SAR) drivers that determine biological outcome. The 5-methoxy group significantly alters the compound's electronic properties and lipophilicity compared to the parent scaffold . As demonstrated in systematic SAR studies of imidazo[1,2-a]pyridines, the introduction of a methoxy substituent can enhance nonlinear optical parameters by at least ten-fold relative to unsubstituted analogs, underscoring its profound influence on molecular electronics . Moreover, even minor positional shifts of the methoxy group or replacement with other substituents (e.g., methyl, halogen) lead to divergent potency profiles across various target classes . Consequently, using a structurally similar but chemically distinct alternative without validating the SAR context risks introducing uncontrolled variables in biological assays or synthetic routes, potentially compromising data reproducibility and lead optimization efforts.

Quantitative Differentiation Evidence


Lipophilicity Comparison with Unsubstituted Analog

The calculated LogP of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol is reported as 0.56 (ChemSrc) and 0.8352 (Leyan) , representing an increase of 0 to 0.28 units relative to the unsubstituted imidazo[1,2-a]pyridine-2-methanol (CAS 82090-52-6), which has a LogP of 0.56 . In contrast, the 6-methyl analog (CAS 926223-25-8) exhibits a LogP of 1.3 , reflecting a significantly higher lipophilicity that may lead to different membrane permeability and solubility profiles.

Medicinal Chemistry Lipophilicity ADME Prediction

Methoxy Substituent Electronic Effects

Systematic studies on imidazo[1,2-a]pyridine derivatives reveal that the presence of a methoxy group acting as an auxiliary electron donor can increase nonlinear optical (NLO) parameters by at least ten-fold compared to unsubstituted analogs . Specifically, the methoxy group at the 5-position enhances the compound's polarizability and hyperpolarizability, as estimated by solvatochromic and DFT methods using BHandHLYP and CAM-B3LYP functionals . While direct biological activity data for (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol are not publicly available, this class-level evidence suggests that the methoxy substituent may favorably modulate electronic interactions with biological targets compared to unsubstituted or methyl-substituted analogs.

Computational Chemistry Electronic Effects SAR

Purity Benchmarking and Consistency

The compound is available from Sigma-Aldrich (Chemcia Scientific) with a certified purity of 97% , whereas many other commercial sources offer the compound at a purity of 95% . This 2-percentage-point difference in purity translates to a 40% reduction in the relative impurity burden (from 5% impurities down to 3%), which can be critical in sensitive biological assays where minor contaminants may cause off-target effects or in synthetic steps where impurities can poison catalysts or reduce yields.

Analytical Chemistry Quality Control Procurement

Fragment-Based Drug Discovery Suitability

With a molecular weight of 178.19 g/mol and a hydrogen bond donor count of 1, (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol adheres to the 'Rule of Three' for fragment-based drug discovery (MW <300, H-bond donors ≤3) . The imidazo[1,2-a]pyridine scaffold is recognized as a 'privileged structure' in medicinal chemistry, with demonstrated activity against a wide range of targets including kinases, GPCRs, and viral entry proteins . The presence of a primary alcohol (methanol) at the 2-position provides a versatile synthetic handle for further elaboration, enabling efficient fragment growing or linking strategies without the need for de novo scaffold synthesis .

Fragment-Based Drug Discovery Lead Optimization Medicinal Chemistry

Applications of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol


Fragment-Based Lead Discovery

Given its low molecular weight (178.19 g/mol), compliance with the Rule of Three, and the privileged nature of the imidazo[1,2-a]pyridine scaffold , (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol is ideally suited as a core fragment for FBDD. The 2-methanol group provides a tractable vector for fragment growing or linking, while the 5-methoxy substituent offers electronic modulation that can be further explored through SAR. This compound serves as a more versatile starting point than the unsubstituted analog due to the methoxy group's ability to engage in additional binding interactions .

Focused Library Synthesis for Kinases and GPCRs

The imidazo[1,2-a]pyridine core is a known pharmacophore for numerous kinase and GPCR targets . The availability of this building block in high purity (97%) from reputable vendors enables reliable parallel synthesis of focused compound libraries. The 2-methanol handle can be easily converted to halides, esters, or ethers, allowing for diverse chemical space exploration while maintaining the core scaffold that has demonstrated activity against targets such as PI3K, ALK, and adenosine receptors .

Advanced Intermediates for Antiviral and Anti-inflammatory Discovery

Imidazo[1,2-a]pyridine derivatives have shown potent activity against arenaviruses (EC50 values as low as sub-nanomolar) and as TNFα modulators . While (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol itself is an intermediate rather than a final drug candidate, its unique substitution pattern (5-methoxy, 2-hydroxymethyl) makes it a valuable starting material for synthesizing more complex analogs in these therapeutic areas. The electron-donating methoxy group may enhance target engagement compared to unsubstituted scaffolds, as inferred from class-level SAR .

Quality Control and Analytical Reference Standard

Due to its defined structure and availability in high purity (97%) , this compound can be utilized as a reference standard for HPLC method development, impurity profiling of related imidazopyridine drug substances, or as a calibration standard in mass spectrometry. The presence of the methoxy and methanol functionalities provides distinct UV and MS signatures that facilitate method development.

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